1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly as a phosphodiesterase 9 inhibitor. The molecular structure features a pyrazolo ring fused with a pyrimidine, which is characteristic of many bioactive compounds.
The compound can be synthesized through various methods reported in scientific literature, including structure-based design approaches that leverage its interactions with biological targets such as phosphodiesterase enzymes. Studies have shown that modifications in its structure can lead to significant changes in biological activity, making it a subject of interest in medicinal chemistry.
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as:
The synthesis of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
Technical details regarding these synthetic routes can be found in studies focusing on structure-based drug design and optimization of pyrazolo[3,4-d]pyrimidine derivatives for enhanced biological activity .
The molecular formula of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is , with a molecular weight of approximately 287.29 g/mol. The structural representation includes:
The compound's structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups.
The reactivity of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be explored through various chemical reactions:
These reactions are critical for modifying the compound for enhanced pharmacological properties .
The mechanism by which 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects primarily involves inhibition of phosphodiesterase 9 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within cells, which plays a significant role in various signaling pathways related to cardiovascular health and neuroprotection.
Upon binding to the active site of phosphodiesterase 9, the compound stabilizes an inactive form of the enzyme, preventing it from hydrolyzing cGMP. This results in prolonged signaling effects associated with cGMP pathways .
Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively .
The primary applications of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
This compound represents a promising avenue for drug discovery and development within medicinal chemistry .
The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings with a ketone functionality at the 4-position. This core structure exhibits remarkable versatility in drug design due to its ability to engage in diverse molecular interactions with biological targets. The scaffold's planar geometry allows for efficient π-π stacking interactions with aromatic residues in enzyme binding pockets, while the lactam moiety (C=O at position 4) serves as both a hydrogen bond acceptor and donor, depending on its tautomeric state [1] [2].
Positional substitution significantly modulates the pharmacological profile of this scaffold. The N-1 position often accommodates solubilizing groups (e.g., the 2-aminoethyl substituent in the subject compound), which enhance water solubility and facilitate target engagement. The C-5 position (adjacent to the bridgehead nitrogen) typically bears aromatic or hydrophobic substituents that influence target selectivity and binding affinity. The C-6 position can be modified to fine-tune electronic properties, though it remains unsubstituted in the current compound. Pyrazolo[3,4-d]pyrimidin-4-ones exhibit a broad spectrum of bioactivities, including kinase inhibition, phosphodiesterase (PDE) modulation, and antiviral effects, making them invaluable tools for probing biological pathways and developing targeted therapies [1] [2] [6].
Table 1: Pharmacological Significance of Pyrazolo[3,4-d]pyrimidin-4-one Substituents
Position | Common Substituents | Biological Influence | Example in Target Compound |
---|---|---|---|
N-1 | Alkylamino chains | Enhances solubility, allows ionic interactions | 2-Aminoethyl group |
C-5 | Arylalkyl groups | Dictates target selectivity and binding affinity | 3-Fluorobenzyl moiety |
C-6 | H, Halogens, Small alkyl | Modulates electronic properties and steric fit | Hydrogen atom |
C-3/C-7a | Unsubstituted | Maintains planarity for optimal π-stacking | N/A |
Fluorinated benzyl groups at the C-5 position represent a strategic design element in pyrazolo[3,4-d]pyrimidin-4-one derivatives. The incorporation of fluorine, particularly at the meta-position (3-fluorobenzyl), imparts several advantageous physicochemical and pharmacological properties. Fluorine's high electronegativity induces a strong electron-withdrawing effect, which polarizes the benzyl ring and influences the electron density of the entire scaffold. This polarization can enhance binding affinity to target proteins through dipole-dipole interactions and improved electrostatic complementarity [1] [2].
The meta-fluorine position specifically avoids steric clashes that might occur with ortho-substitution while providing a more balanced electronic effect compared to para-substitution. The 3-fluorobenzyl moiety significantly increases metabolic stability by resisting oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes targeting unsubstituted benzyl rings. Furthermore, fluorine substitution enhances membrane permeability due to increased lipophilicity (log P), facilitating blood-brain barrier penetration – a critical requirement for CNS-targeted PDE9 inhibitors. Comparative studies of fluorinated positional isomers (2-F, 3-F, 4-F benzyl) reveal distinct structure-activity relationships, where subtle changes in fluorine position can dramatically alter inhibitory potency and selectivity profiles [1] [2] [6].
Table 2: Comparative Analysis of Fluorinated Benzyl Positional Isomers
Substituent Position | Lipophilicity (log P) | Electrostatic Potential | Key Biological Implications |
---|---|---|---|
2-Fluorobenzyl (ortho) | ↑↑ | Highly localized dipole | Potential steric hindrance; Altered binding orientation |
3-Fluorobenzyl (meta) | ↑ | Balanced dipole moment | Optimal balance of permeability and target engagement |
4-Fluorobenzyl (para) | ↑ | Delocalized dipole | Enhanced metabolic stability; Reduced target affinity |
Unsubstituted benzyl | Baseline | Neutral | Lower potency; Higher metabolic clearance |
PDE9A inhibition represents a promising therapeutic strategy for neurological and cognitive disorders due to its unique role in regulating cyclic guanosine monophosphate (cGMP) signaling within the brain. Unlike other phosphodiesterases, PDE9A exhibits the highest known affinity for cGMP (Km ≈ 70-170 nM), making it a critical regulator of cGMP-mediated pathways implicated in neuroplasticity, memory consolidation, and neuronal protection. Elevated cGMP levels resulting from PDE9A inhibition activate protein kinase G (PKG), which phosphorylates key substrates involved in synaptic strengthening, including CREB (cAMP response element-binding protein), thereby enhancing learning and memory processes [2] [6].
The structural architecture of PDE9A's catalytic domain features a conserved metal-binding motif (Zn²⁺/Mg²⁺) and a hydrophobic clamp region that accommodates purine-based inhibitors. Pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, effectively mimic the planar purine structure of cGMP while exploiting additional interactions within the active site. The 3-fluorobenzyl group occupies a hydrophobic subpocket lined by residues Leu420, Leu421, Tyr424, Phe441, Ala452, and Gln453, while the 2-aminoethyl side chain extends toward solvent-accessible regions, reducing entropic penalties upon binding. This precise molecular recognition underlies the compound's potential for treating Alzheimer's disease, vascular dementia, and age-related cognitive decline, where impaired cGMP signaling correlates with neurodegeneration and synaptic dysfunction [2] [6].
Table 3: Key Binding Interactions of PDE9A Inhibitors
Structural Feature | PDE9A Residues | Interaction Type | Functional Significance |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidin-4-one core | Phe456, Tyr424 | π-π stacking | Mimics purine ring of cGMP |
4-Oxo moiety | Gln453, Water network | H-bond acceptor | Replaces cGMP carbonyl interactions |
3-Fluorobenzyl group | Leu420, Leu421, Phe441 | Hydrophobic packing | Enhances affinity and selectivity over PDE isoforms |
2-Aminoethyl chain | Solvent-exposed region | Cationic charge & solvation | Improves solubility and pharmacokinetics |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1